N-[2-({[(furan-2-yl)methyl]carbamoyl}methyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-1-benzofuran-2-carboxamide
Description
The compound N-[2-({[(furan-2-yl)methyl]carbamoyl}methyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-1-benzofuran-2-carboxamide features a heterocyclic framework combining thieno[3,4-c]pyrazole, benzofuran, and furan-methyl carbamoyl moieties. Its structure includes:
- A 1-benzofuran-2-carboxamide substituent, which enhances lipophilicity and may influence binding interactions.
- A furan-2-ylmethyl carbamoyl methyl side chain, contributing to hydrogen-bonding capacity and solubility.
Properties
IUPAC Name |
N-[2-[2-(furan-2-ylmethylamino)-2-oxoethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O4S/c26-19(22-9-14-5-3-7-28-14)10-25-20(15-11-30-12-16(15)24-25)23-21(27)18-8-13-4-1-2-6-17(13)29-18/h1-8H,9-12H2,(H,22,26)(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNBCKLZKTJYWIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)CC(=O)NCC3=CC=CO3)NC(=O)C4=CC5=CC=CC=C5O4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Features and Molecular Properties
The table below compares the target compound with structurally related analogs from the evidence:
Key Research Findings
The furan-2-ylmethyl carbamoyl side chain may increase hydrogen-bonding interactions with biological targets compared to simpler alkyl chains .
Synthetic Challenges :
- Steric hindrance from the benzofuran group could complicate coupling reactions, necessitating optimized catalysts (e.g., HATU or EDCI) .
Therapeutic Potential: Structural similarities to ferroptosis-inducing compounds () suggest possible utility in targeting oxidative stress-related diseases, though empirical validation is required .
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